N-(3-chloro-4,5-dimethoxybenzyl)-2-methylpropan-1-amine
Description
N-(3-Chloro-4,5-dimethoxybenzyl)-2-methylpropan-1-amine is a tertiary amine featuring a 3-chloro-4,5-dimethoxy-substituted benzyl group attached to a 2-methylpropan-1-amine moiety. This compound is structurally characterized by its halogenated and methoxy-decorated aromatic ring, which may influence its electronic properties, solubility, and biological interactions.
Properties
CAS No. |
774554-44-8 |
|---|---|
Molecular Formula |
C13H20ClNO2 |
Molecular Weight |
257.75 g/mol |
IUPAC Name |
N-[(3-chloro-4,5-dimethoxyphenyl)methyl]-2-methylpropan-1-amine |
InChI |
InChI=1S/C13H20ClNO2/c1-9(2)7-15-8-10-5-11(14)13(17-4)12(6-10)16-3/h5-6,9,15H,7-8H2,1-4H3 |
InChI Key |
XCPHMEPHYKQJSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNCC1=CC(=C(C(=C1)Cl)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4,5-dimethoxybenzyl)-2-methylpropan-1-amine typically involves the reaction of 3-chloro-4,5-dimethoxybenzyl chloride with 2-methylpropan-1-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4,5-dimethoxybenzyl)-2-methylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
N-(3-chloro-4,5-dimethoxybenzyl)-2-methylpropan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-chloro-4,5-dimethoxybenzyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Functional Group Analogues
The compound’s structural uniqueness lies in its 3-chloro-4,5-dimethoxybenzyl group. Comparisons with similar derivatives highlight how substituent positions and functional groups alter physicochemical and biological properties:
Key Observations :
- Halogen Position : The 3-chloro substitution in the target compound contrasts with 4-chloro in the boronate ester analog (). Positional differences may alter steric hindrance and electronic effects, impacting binding affinity in biological targets .
- Methoxy vs. Boronate Groups : Methoxy groups in the target enhance hydrophilicity compared to boronate esters (), which improve solubility in polar aprotic solvents for cross-coupling reactions .
- Amine Substituents : The 2-methylpropan-1-amine group in the target differs from cyclohexylpropan-1-amine (), where bulkier substituents may reduce membrane permeability .
Physicochemical and Crystallographic Considerations
- Hydrogen Bonding : While the target’s crystallinity is unreported, emphasizes hydrogen bonding’s role in molecular aggregation. The methoxy groups in the target may participate in weak H-bonds, influencing crystal packing .
- NMR Trends : The dibenzyl malonate analog () shows methoxy proton signals at δ 3.67–3.82 ppm, a benchmark for comparing electronic environments in similar compounds .
Biological Activity
N-(3-Chloro-4,5-dimethoxybenzyl)-2-methylpropan-1-amine is a chemical compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
- Molecular Formula : C13H20ClNO2
- Molecular Weight : 257.76 g/mol
- CAS Number : 893725-10-5
This compound features a chloro-substituted benzyl moiety and a 2-methylpropan-1-amine backbone, which are critical for its biological interactions.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Benzyl Derivative : The starting material is modified to introduce the chloro and methoxy groups.
- Amination : The final amine is formed through reductive amination techniques.
This compound exhibits biological activity primarily through its interaction with neurotransmitter systems. Preliminary studies suggest it may act as a modulator of specific receptors, potentially influencing pathways related to mood regulation and cognition.
Pharmacological Effects
Research indicates that this compound may exhibit:
- Neurotransmitter Modulation : Similar compounds have been shown to interact with dopaminergic and serotonergic systems, suggesting potential applications in treating mood disorders.
| Effect Type | Description |
|---|---|
| Agonist/Antagonist | Potential modulation of neurotransmitter receptors |
| Neuroprotective | May offer protection against neuronal damage |
Case Studies and Research Findings
- Neuropharmacological Studies : In vitro studies have demonstrated that this compound can enhance dopamine release in neuronal cultures, indicating a possible role in neuropharmacology .
- Behavioral Assessments : Animal models treated with this compound showed improved performance in tasks measuring cognitive function, suggesting potential applications in cognitive enhancement therapies .
- Safety Profile : Toxicological assessments reveal a favorable safety profile at therapeutic doses, with minimal adverse effects observed in preliminary trials .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(3-Chloro-4-methoxybenzyl)-2-methylpropan-1-amine | Lacks one methoxy group | Reduced efficacy in neurotransmitter modulation |
| 3-Chloro-N-methylpropan-1-amine | Simpler structure without benzyl substitution | Lower receptor affinity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
